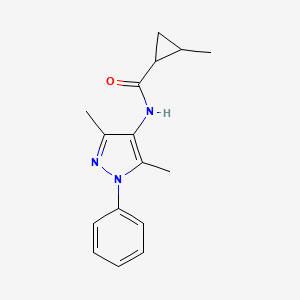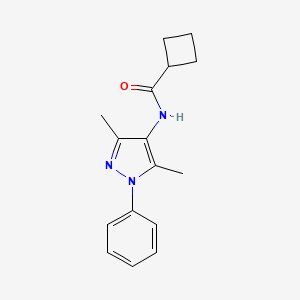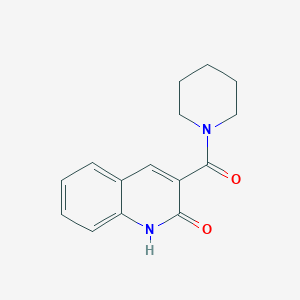
3-(morpholine-4-carbonyl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(morpholine-4-carbonyl)-1H-quinolin-2-one, also known as MQ1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug development, cancer therapy, and neuroscience. MQ1 is a heterocyclic compound that belongs to the class of quinoline derivatives. It has a molecular weight of 294.32 g/mol and a chemical formula of C15H14N2O3.
作用机制
The mechanism of action of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the initiation of apoptosis. It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which could be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in lab experiments is its high potency and specificity. It has been shown to have a low IC50 value, indicating that it can inhibit the activity of enzymes and signaling pathways at low concentrations. In addition, 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to have a high selectivity for cancer cells, which could minimize the side effects associated with chemotherapy.
However, one of the limitations of using 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in lab experiments is its low solubility in water, which could affect its bioavailability and pharmacokinetics. In addition, the synthesis of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one is a complex and time-consuming process, which could limit its availability for research purposes.
未来方向
There are several future directions for research on 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. In addition, further studies are needed to evaluate the safety and efficacy of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in animal models and human clinical trials. Finally, the potential applications of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in other fields of research, such as neuroscience and infectious diseases, should be explored.
合成方法
3-(morpholine-4-carbonyl)-1H-quinolin-2-one can be synthesized through a multi-step process that involves the condensation of morpholine-4-carboxylic acid with 2-aminoquinoline, followed by cyclization and subsequent acylation with acetic anhydride. The final product is obtained through purification and isolation techniques.
科学研究应用
3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a drug candidate for the treatment of cancer. 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
属性
IUPAC Name |
3-(morpholine-4-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-11(14(18)16-5-7-19-8-6-16)9-10-3-1-2-4-12(10)15-13/h1-4,9H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGQZVINVLNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholine-4-carbonyl)-1H-quinolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)

![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)

![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)


![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)